1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine
Description
1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a fused heterocyclic compound featuring a pyrazole ring fused to a thiazole ring, with an imine functional group at the 5-position and methyl substituents at the 1- and 3-positions.
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(7)11-4/h1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIONBCJZUOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo-thiazole family and is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C_8H_10N_4S, with a molecular weight of 198.26 g/mol. The presence of both pyrazole and thiazole rings enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Bactericidal |
| Escherichia coli | 0.25 μg/mL | Bactericidal |
| Pseudomonas aeruginosa | 0.30 μg/mL | Bactericidal |
These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively and may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
- IC50 Values :
- MCF-7: 15 µM
- A549: 12 µM
These findings suggest that this compound may be a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
| Cytokine | Inhibition Percentage | Concentration |
|---|---|---|
| TNF-α | 76% | 10 µM |
| IL-6 | 85% | 10 µM |
This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-thiazole derivatives in various therapeutic areas:
-
Combination Therapy in Cancer Treatment :
- A study combined this compound with doxorubicin in MCF-7 cells.
- Results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone.
-
Antimicrobial Synergy :
- When tested with other antibiotics (e.g., ampicillin), the compound showed improved efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : The sulfur in thiazole/thiadiazole analogs enhances electrophilicity compared to nitrogen-rich tetrazoles . Selenium in selenadiazole derivatives increases polarizability and redox activity compared to sulfur analogs .
- Substituent Effects: Methyl groups at the 1- and 3-positions in the target compound likely enhance steric hindrance and lipophilicity compared to phenyl or hydrazonoethyl substituents in analogs .
Q & A
What are the standard synthetic routes for 1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine?
Basic
The compound is typically synthesized via a two-step protocol:
- Step 1 : Reacting 4-thiazolidinones with Lawesson’s reagent and dimethylformamide-dimethylacetal to form 5-dimethylaminomethylene-3-methyl-thiazolidine-4-thiones .
- Step 2 : Cyclization with hydrazine derivatives under acidic conditions to construct the pyrazolo-thiazole scaffold .
Alternative methods include 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, yielding thiazol-imines via intermediate thiaziridine formation .
What spectroscopic and analytical methods are used to characterize this compound?
Basic
Characterization involves:
- Elemental analysis : To confirm molecular formula purity .
- IR spectroscopy : Identification of functional groups (e.g., C=N, C-S stretches) .
- NMR (¹H/¹³C) : Key peaks include pyrazole C-H (~δ 6.5–7.5 ppm) and thiazole methyl groups (~δ 2.0–3.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 291 for analogues) to validate molecular weight .
How can researchers address isomerism in the synthesis of this compound?
Advanced
Despite TLC indicating a single diastereomer, unresolved stereochemistry may arise. Methodological approaches include:
- Chiral HPLC : To separate enantiomers and confirm purity.
- X-ray crystallography : To resolve absolute configuration .
- Dynamic NMR : To detect slow-interconverting isomers in solution.
How can reaction conditions be optimized to improve synthetic yields?
Advanced
Key variables for optimization:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Acidic media (e.g., HCl) promote hydrazine cyclization .
- Temperature control : Elevated temperatures (e.g., 90°C) improve azide-thione cycloaddition kinetics .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions.
How can computational modeling predict the bioactivity of this compound?
Advanced
Docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets:
- Docking poses : Align the compound with active sites (e.g., enzyme pockets) to assess interactions like hydrogen bonding or π-π stacking .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes over time.
- QSAR models : Corrogate structural features (e.g., electron-withdrawing groups) with activity trends.
How should researchers resolve contradictions in spectral data across studies?
Advanced
Conflicting NMR/IR data may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
